Technical Guide: Synthesis and Characterization of 2-Carbamoylpyridine-3-boronic Acid
Technical Guide: Synthesis and Characterization of 2-Carbamoylpyridine-3-boronic Acid
Topic: 2-Carbamoylpyridine-3-boronic acid synthesis and characterization Audience: Researchers, scientists, and drug development professionals.[1][2] Format: In-depth Technical Guide.
[1][2][3]
Executive Summary
2-Carbamoylpyridine-3-boronic acid (CAS 1412415-69-0 ) is a critical bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of polycyclic heteroaromatics.[1][2] Its structure combines a Lewis-acidic boron center with a Lewis-basic amide, creating unique opportunities for intramolecular hydrogen bonding and reversible covalent inhibition (e.g., of serine proteases).[1][2]
This guide details the robust synthesis of this molecule, addressing the specific challenges posed by the 2,3-substitution pattern on the pyridine ring: protodeboronation instability and incompatibility of primary amides with direct lithiation .[1]
Retrosynthetic Analysis & Strategy
The synthesis of 2-carbamoylpyridine-3-boronic acid presents a "protecting group paradox." The primary amide (
We evaluate two primary strategic pathways:
-
Pathway A: The Nitrile Hydrolysis Route (Recommended) Uses 3-bromo-2-cyanopyridine as the starting material.[1][2] The nitrile serves as a robust "masked" amide that tolerates transition metal catalysis. This route avoids cryogenic organolithium steps on the final amide.
-
Pathway B: Directed Ortho-Metalation (DoM) Utilizes a bulky, acid-stable directing group (e.g., N-tert-butyl carboxamide) to direct lithiation to the C3 position.[1][2] This requires a subsequent harsh deprotection step that risks deboronation.
Strategic Logic Diagram
Caption: Retrosynthetic disconnection showing the preferred Nitrile Route (Left) vs. the DoM Route (Right).
Detailed Experimental Protocols
Protocol A: The Nitrile Route (High Scalability)
This protocol is preferred for its operational simplicity and avoidance of cryogenic lithiation on sensitive substrates.
Step 1: Miyaura Borylation
Objective: Convert 3-bromo-2-cyanopyridine to the pinacol boronate.[1][2]
-
Substrate: 3-Bromo-2-pyridinecarbonitrile (CAS 55758-02-6).[1][2]
-
Reagents: Bis(pinacolato)diboron (
), , Potassium Acetate (KOAc).[1]
Procedure:
-
Charge a reaction flask with 3-bromo-2-pyridinecarbonitrile (1.0 equiv),
(1.1 equiv), and KOAc (3.0 equiv). -
Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).[1]
-
Degas the solvent by sparging with nitrogen for 15 minutes.
-
Add
(0.03 equiv) under nitrogen flow. -
Heat to 80–90°C for 4–6 hours. Monitor by HPLC/TLC.
-
Note: Do not overheat (>100°C) to prevent protodeboronation of the pyridine ring.
-
-
Workup: Cool to RT, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Step 2: Controlled Hydrolysis (Radziszewski Reaction)
Objective: Convert the nitrile to the primary amide without cleaving the C-B bond.
-
Reagents: 30%
, NaOH (aq), Acetone or Ethanol.[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Procedure:
-
Dissolve the boronate ester from Step 1 in Acetone/Water (3:1).
-
Cool to 0°C. Add NaOH (1.1 equiv, 1M solution).
-
Dropwise add 30%
(4.0 equiv). The reaction is exothermic; maintain internal temperature <25°C. -
Stir at Room Temperature for 2–4 hours.
-
Mechanism:[1][3][4] The hydroperoxide anion attacks the nitrile to form the peroxyimidic acid, which rearranges to the amide.
-
Fate of Bpin: Under these basic aqueous conditions, the pinacol ester often hydrolyzes to the free boronic acid.[1] If the ester is desired, milder conditions (Pt catalyst) must be used.[1]
-
-
Quench: Carefully quench excess peroxide with saturated
solution (test with starch-iodide paper). -
Isolation: Adjust pH to ~5–6 with 1M HCl. The product, 2-carbamoylpyridine-3-boronic acid , often precipitates as a white/off-white solid.[1][2]
-
Purification: Recrystallization from Water/Acetonitrile or Water/Methanol.
Protocol B: Directed Ortho-Metalation (DoM) Alternative
Use this route if the bromo-nitrile starting material is unavailable.[1][2]
-
Protection: React 2-pyridinecarboxamide with pivaloyl chloride or use N-tert-butyl-2-pyridinecarboxamide.[1][2]
-
Lithiation:
-
Quench: Add Triisopropyl borate (
) (1.5 equiv). Warm to RT. -
Workup: Acidic hydrolysis (2M HCl) removes the boronate esters and cleaves the tert-butyl group (requires reflux for t-butyl removal, which is risky).[1]
Characterization & Quality Control
Analytical Data Summary
| Technique | Parameter | Expected Observation |
| Aromatic Region | 3 signals (dd or d) for pyridine protons (H4, H5, H6).[1] H4 often downfield due to Boron. | |
| Amide | Broad singlets at | |
| Chemical Shift | ||
| HPLC | Purity | >95%. Impurity Alert: 2-Picolinamide (result of protodeboronation).[1] |
| MS (ESI) | Ionization |
Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Implication: The isolated solid is often a mixture of the free acid and the boroxine. This effects the effective molecular weight.
-
Verification: Run NMR in
(converts all species to the boronate ) to get a single species for quantitative purity assessment.
Stability & Handling
Protodeboronation
Pyridyl boronic acids are susceptible to C-B bond cleavage, especially at the C2 and C4 positions, due to the electron-deficient nature of the ring facilitating nucleophilic attack at boron followed by ipso-protonation.[1][2]
-
Risk Factor: High temperature (>100°C) and strong acid/base.
-
Mitigation: Store as the MIDA boronate or Pinacol ester if long-term storage is required.[1][2] Convert to the free acid immediately prior to use.
Storage
-
Temperature: 2–8°C.[5]
-
Atmosphere: Inert (Argon/Nitrogen) recommended to prevent oxidation of the C-B bond (though less likely than C-B cleavage).
References
-
Synthesis of Pyridyl Boronates via Miyaura Borylation
-
Hydrolysis of Cyanopyridines
-
Directed Ortho Metalation (DoM)
-
Stability of Pyridyl Boronic Acids
-
Tyrra, W. (2004). Heterocyclic boronic acids — synthesis and properties. Heterocycles.
-
-
Commercial Reference (CAS 1412415-69-0)
-
PubChem Compound Summary for CID 71313494.
-
[1]
-
Sources
- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
